Methylammonium nitrate
Overview
Description
Methylammonium nitrate is an explosive chemical with the molecular formula CH6N2O3, alternately CH3NH3+ NO3− . It is the salt formed by the neutralization of methylamine with nitric acid . This substance is also known as methylamine nitrate and monomethylamine nitrate .
Synthesis Analysis
Methylammonium nitrate is formed by the neutralization of methylamine with nitric acid . It was first used as an explosive ingredient by the Germans during World War II . The addition of the carbon-containing methyl group in methylammonium nitrate imparts better explosive properties and helps create a more favorable oxygen balance .Molecular Structure Analysis
The molecular formula of Methylammonium nitrate is CH6N2O3 . It is the salt formed by the neutralization of methylamine with nitric acid .Chemical Reactions Analysis
Methylammonium nitrate is similar in explosive properties to ammonium nitrate (AN) which yields 85% of the power of nitroglycerine when the ammonium nitrate is incorporated into an explosive . The addition of the carbon-containing methyl group in methylammonium nitrate imparts better explosive properties .Physical And Chemical Properties Analysis
Methylammonium nitrate has a molar mass of 94.07 g/mol . It is an explosive chemical with the molecular formula CH6N2O3, alternately CH3NH3+ NO3− .Scientific Research Applications
1. Role in Nitrogen Assimilation and Plant Biology
Methylammonium nitrate plays a significant role in the study of nitrogen assimilation in various organisms. For instance, in the green alga Chlamydomonas reinhardii, methylammonium, similar to ammonia, represses nitrate reductase without affecting photosynthetic activity (Franco, Cárdenas, & Fernández, 1984). Similarly, research on Cyclotella cryptica showed that methylammonium inhibits growth on nitrate, nitrite, and arginine, suggesting its role as an ammonium analogue in nitrogen transport and assimilation studies (Wheeler, 1980).
2. Involvement in Ammonium/Methylammonium Transport Mechanisms
Studies on cyanobacteria like Synechocystis have revealed that methylammonium uptake is regulated by ammonium and it can serve as a probe for studying ammonium transporters (Montesinos, Muro-Pastor, Herrero, & Flores, 1998). This aspect is crucial for understanding how microorganisms and plants utilize nitrogen sources effectively.
3. Application in Molecular Genetics and Mutant Analysis
Research on Nicotiana plumbaginifolia has used methylammonium resistance as a trait to isolate mutants affected in nitrate transport, offering insights into the genetic regulation of nitrogen assimilation (Godon et al., 1996). Similarly, methylammonium resistance in Aspergillus nidulans has been used to study ammonium-repressible activities, indicating its significance in molecular genetics and metabolic regulation (Arst & Cove, 1969).
4. Exploration in Structural and Theoretical Chemistry
Research on the structure and vibrational analysis of methylammonium nitrate has provided insights into its static and dynamic features, enhancing our understanding of its molecular characteristics and potential applications in various fields (Gontrani, Caminiti, Salma, & Campetella, 2017).
5. Use in Agricultural and Environmental Studies
Methylammonium nitrate has been used to study nitrogen source and rate influence on plant quality and nitrate leaching, as seen in research on tall fescue lawns (Wu et al., 2010). These studies are essential for sustainable agriculture and environmental conservation.
Safety And Hazards
properties
IUPAC Name |
methanamine;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.HNO3/c1-2;2-1(3)4/h2H2,1H3;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIUDKQYXMFYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047924 | |
Record name | Methylammonium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylammonium nitrate | |
CAS RN |
22113-87-7 | |
Record name | Methanamine, nitrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22113-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylammonium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylammonium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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